tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate
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Description
Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a protected amine . It contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the preparation of isobaric mix solutions for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . More detailed synthesis procedures can be found in various scientific papers .Molecular Structure Analysis
The molecular structure of tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate consists of 38 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate are complex and can be found in various scientific papers . It’s worth noting that it is a protected amine, which means it can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
Tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate is a colorless liquid . It has a molecular weight of 217.31 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis and Antiarrhythmic Activity : tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate-related compounds have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. The compound 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibited significant hypotensive action, while other derivatives showed antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).
Material Science and Polymer Applications
Antioxidants in Polymer Degradation : New antioxidants containing hindered phenol groups have been synthesized, including derivatives of tert-Butyl carbamate. These compounds have shown effectiveness in protecting polypropylene against thermal oxidation, indicating their potential in material science applications (Pan et al., 1998).
Postpolymerization Modification : Research on the functionalization of hydroxyl-group terminated polymers with a range of functional isocyanate derivatives, including tert-Butyl carbamate, has shown high degrees of end-group conversion. This indicates significant potential in the field of polymer chemistry (Biedermann et al., 2011).
Organic Chemistry and Synthesis
- Role in Organic Synthesis : tert-Butyl carbamate derivatives have been used as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and exhibited utility as N-(Boc)-protected nitrones (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-9(2)12(7-6-8-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYWHXMBXMVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-hydroxypropyl)(isopropyl)carbamate |
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